2-[(3,5-dimethylphenyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[(3,5-dimethylphenyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with dimethylphenyl and methoxyphenyl groups. The presence of these substituents imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dimethylphenyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with anthranilic acid under acidic conditions to yield the desired quinazolinone derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-dimethylphenyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
2-[(3,5-dimethylphenyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(3,5-dimethylphenyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
2-[(3,5-dimethylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one: Lacks the methoxyphenyl group, leading to different chemical properties and reactivity.
2-[(3,5-dimethylphenyl)amino]-7-(4-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one: Contains a hydroxy group instead of a methoxy group, which can alter its biological activity and solubility.
Uniqueness
The presence of the methoxyphenyl group in 2-[(3,5-dimethylphenyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes the compound a valuable candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H23N3O2 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-(3,5-dimethylanilino)-7-(4-methoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C23H23N3O2/c1-14-8-15(2)10-18(9-14)25-23-24-13-20-21(26-23)11-17(12-22(20)27)16-4-6-19(28-3)7-5-16/h4-10,13,17H,11-12H2,1-3H3,(H,24,25,26) |
InChI Key |
BKTNVMWBVAWCPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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